molecular formula C9H9BrClF B12446156 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene

Cat. No.: B12446156
M. Wt: 251.52 g/mol
InChI Key: IDYASGUWRFVGOD-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. It contains bromine, chlorine, and fluorine atoms attached to a benzene ring, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-chloropropyl)-5-fluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert the compound to its corresponding hydrocarbon derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

    Reduction: Formation of hydrocarbon derivatives with reduced halogen content.

Scientific Research Applications

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene finds applications in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer and antiviral agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-chloropropyl)-5-fluorobenzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The halogen atoms in the compound can form strong interactions with biological molecules, leading to inhibition or activation of specific pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-chloropropane: A halogenated alkane with similar reactivity but lacks the aromatic ring and fluorine atom.

    3-Bromo-5-fluorobenzene: Contains bromine and fluorine on the benzene ring but lacks the chloropropyl group.

    1-Chloro-3-(3-bromopropyl)-5-fluorobenzene: Similar structure with bromine and chlorine atoms interchanged.

Uniqueness

1-Bromo-3-(3-chloropropyl)-5-fluorobenzene is unique due to the presence of all three halogens (bromine, chlorine, and fluorine) on the same molecule, providing a combination of reactivity and stability that is valuable in various chemical transformations and applications.

Properties

Molecular Formula

C9H9BrClF

Molecular Weight

251.52 g/mol

IUPAC Name

1-bromo-3-(3-chloropropyl)-5-fluorobenzene

InChI

InChI=1S/C9H9BrClF/c10-8-4-7(2-1-3-11)5-9(12)6-8/h4-6H,1-3H2

InChI Key

IDYASGUWRFVGOD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)CCCCl

Origin of Product

United States

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